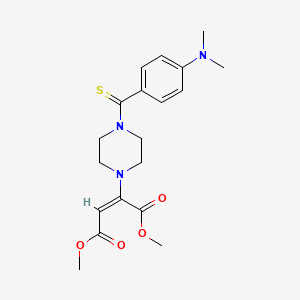
Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate, also known as DMAMCL, is a chemical compound that belongs to the class of piperazine derivatives. It is extensively used in scientific research for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Broad-Spectrum Anti-Cancer Activity
Research into O-Arylated Diazeniumdiolates, closely related to the queried compound, has demonstrated promising in vivo activity against various rodent cancer models, including prostate cancer, leukemia, liver cancer, multiple myeloma, and ovarian cancer. These compounds are designed to be activated for anti-cancer effects by glutathione-S-transferase (GST)-induced release of cytotoxic nitric oxide (NO), suggesting their potential in cancer treatment due to their selectivity for attacking tumors while exhibiting minimal toxicity toward normal tissues (Keefer, 2010).
Neuroprotection in Alzheimer's Disease
The synthesis and biological evaluation of dimethyl-carbamic acid derivatives, particularly focused on neuroprotective applications, have shown promise as a treatment for Alzheimer's disease. Such compounds exhibit multi-target therapeutic strategies, including the inhibition of acetylcholinesterase activity and offering protection against Ab42 toxicity in neuronal cell lines, suggesting their potential for novel therapeutic strategies in neurodegenerative diseases (Lecanu et al., 2010).
Antimicrobial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids, which share structural similarities with the queried compound, have been synthesized and tested for their in-vitro antibacterial and cytotoxic activities. These compounds have shown significant antibacterial efficacies and biofilm inhibition activities, potentially offering new approaches to combat bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Corrosion Inhibition
Research into benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions highlights the potential industrial application of similarly structured compounds. These inhibitors demonstrate a high efficiency in protecting steel against corrosion, showcasing the versatility of such chemical structures in industrial applications beyond biomedical research (Hu et al., 2016).
Metabolic Pathway Elucidation
Studies on the oxidative metabolism of novel antidepressants, such as 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine derivatives, provide insights into their metabolic pathways in the human body. Understanding these pathways is crucial for developing safer and more effective therapeutic agents, highlighting the compound's relevance in pharmacokinetic research (Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
dimethyl (E)-2-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-20(2)15-7-5-14(6-8-15)18(27)22-11-9-21(10-12-22)16(19(24)26-4)13-17(23)25-3/h5-8,13H,9-12H2,1-4H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAJYIPKVIRPAC-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)/C(=C/C(=O)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

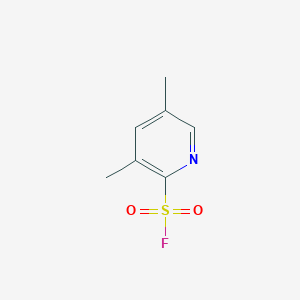
![4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2699060.png)
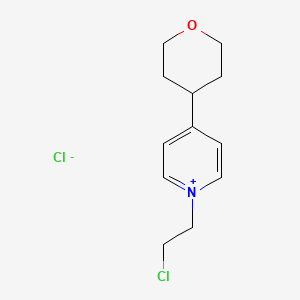
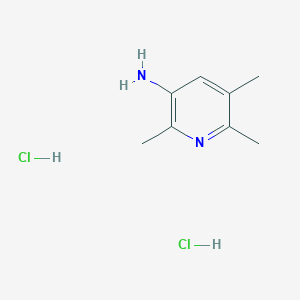
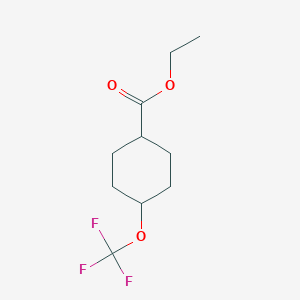
![[1-(Prop-2-en-1-yl)cyclobutyl]methanol](/img/structure/B2699064.png)
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]](/img/structure/B2699065.png)
![1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2699066.png)
![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2699067.png)
![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2699068.png)
![3-((1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2699071.png)
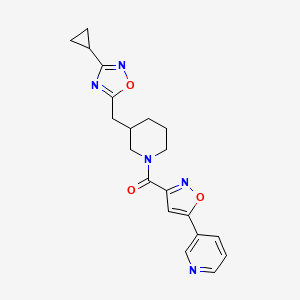
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2699075.png)
![methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2699078.png)